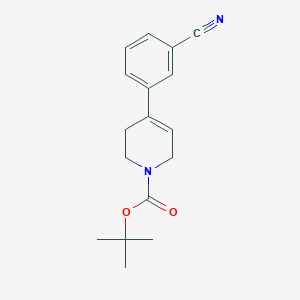

tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

tert-Butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic compound featuring a dihydropyridine ring substituted with a 3-cyanophenyl group at the 4-position and a tert-butyl carbamate group at the 1-position. This structure is part of a broader class of dihydropyridine derivatives widely utilized in medicinal chemistry as intermediates for synthesizing kinase inhibitors, neuroreceptor modulators, and other bioactive molecules . The tert-butyl carbamate group serves as a protective moiety for secondary amines, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNIVNQIZXFURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

Formation of the Dihydropyridine Core: This can be achieved through a cyclization reaction, often using a suitable diene and a dienophile under controlled conditions.

Introduction of the 3-Cyanophenyl Group: This step involves a substitution reaction where the cyanophenyl group is introduced to the dihydropyridine core.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.

Substitution: Substitution reactions can introduce different functional groups at the dihydropyridine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Primary amines.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the interaction of dihydropyridine derivatives with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives formed.

Comparison with Similar Compounds

tert-Butyl 4-(Pyridin-3-yl)phenyl Derivatives

The compound tert-butyl 4-(3-(pyridin-3-yl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate (22h) () shares a similar dihydropyridine core but replaces the 3-cyanophenyl group with a 3-pyridinylphenyl substituent.

tert-Butyl 4-(2-Nitrophenyl) Derivatives

tert-Butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate () features a nitro group at the ortho position of the phenyl ring. The nitro group’s electron-withdrawing nature increases electrophilicity, which may influence reactivity in subsequent reduction or coupling steps .

tert-Butyl 4-Bromo Derivatives

tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate () contains a bromine atom at the 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. This compound is pivotal in synthesizing aryl- or heteroaryl-substituted dihydropyridines .

Physicochemical Properties

*Predicted using analog data from , and 16.

Biological Activity

tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, with CAS number 370864-42-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C17H20N2O2

- Molar Mass : 284.35 g/mol

- CAS Number : 370864-42-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its pharmacological effects. Key areas of investigation include:

- Antimicrobial Activity : Studies have indicated that compounds similar to tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine derivatives exhibit antimicrobial properties against various pathogens.

- Antioxidant Properties : Research suggests that this compound may possess antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems.

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of several dihydropyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth at varying concentrations.

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 50 | 15 |

| Control (Standard Antibiotic) | 50 | 25 |

Source: Antimicrobial Activity Study (2024)

Antioxidant Activity

In another investigation focusing on the antioxidant properties, this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated notable scavenging activity.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

Source: Antioxidant Activity Evaluation (2023)

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Radical Scavenging : Its ability to donate electrons could neutralize free radicals, reducing oxidative damage.

Q & A

Q. Basic Characterization Strategies

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., dihydropyridine ring protons at δ 3.3–4.0 ppm) and tert-butyl group integrity (δ 1.4–1.5 ppm) .

- LCMS/HRMS : Monitors reaction progress and verifies molecular ion peaks (e.g., [M+H⁺] at m/z 369.1 for intermediates) .

- Chiral HPLC : Resolves enantiomers in stereochemically complex derivatives .

How is diastereoselectivity achieved in the synthesis of related polyhydroxylated derivatives?

Advanced Stereochemical Control

Diastereoselectivity is critical for biologically active analogs. Key strategies include:

- Chiral auxiliaries : Use of Garner’s aldehyde to direct nucleophilic addition, enabling >90% diastereomeric excess in hydroxylated intermediates .

- Intramolecular cyclization : Thermodynamic control via reflux in toluene favors the (5R,6S)-configured product .

- Protecting groups : tert-Butyloxycarbonyl (Boc) groups stabilize intermediates during multi-step sequences .

How should researchers address contradictory data in reaction yields or product purity?

Data Contradiction Analysis

Discrepancies in yields (e.g., 13% vs. 86% for similar Suzuki couplings) often arise from:

- Oxygen sensitivity : Degassing solvents with N₂ improves catalyst activity .

- Impurity profiles : Residual Pd or unreacted boronate esters can skew LCMS results. Sequential washing (brine, Na₂SO₄ drying) enhances purity .

- Scale-dependent effects : Exothermic reactions at >1 mmol scale require controlled addition of reagents to prevent decomposition .

What mechanistic insights guide the design of derivatives for biological screening?

Q. Advanced Mechanistic Studies

- Calcium channel modulation : The dihydropyridine core mimics nifedipine, suggesting potential cardiovascular activity. Substituent effects (e.g., 3-cyanophenyl) are probed via electrophysiological assays .

- Neurotensin receptor targeting : Boron-containing analogs (e.g., pinacol boronate esters) enable PET radiolabeling for receptor imaging .

What purification strategies are effective for lab-scale synthesis?

Q. Methodological Guidance

- Chromatography : Use high-purity silica gel with stepwise gradients (e.g., 0–30% EtOAc/hexane) to separate dihydropyridine regioisomers .

- Recrystallization : Tert-butyl esters often crystallize from EtOAc/hexane mixtures at low temperatures (−20°C) .

What challenges arise when scaling reactions from milligram to gram quantities?

Q. Advanced Scale-Up Considerations

- Exothermicity : Slow addition of Pd catalysts prevents thermal runaway .

- Solvent volume : Reduced solvent ratios (e.g., 5:1 dioxane/water) improve mixing efficiency .

- Catalyst recovery : Immobilized Pd systems (e.g., Pd/C) reduce metal leaching in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.